Prostaglandin E2-d9

Descripción general

Descripción

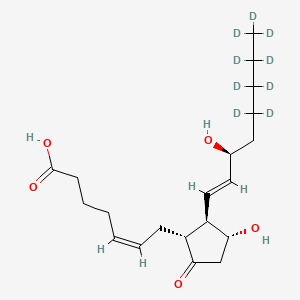

Prostaglandin E2-d9 (PGE2-d9) is a deuterated isotopologue of prostaglandin E2 (PGE2), a lipid mediator derived from arachidonic acid. PGE2-d9 contains nine deuterium atoms, replacing hydrogen atoms at specific positions, which increases its molecular weight without altering its chemical reactivity. This modification makes it an ideal internal standard for mass spectrometry (MS)-based quantification, as it compensates for analytical variability during sample preparation and ionization . PGE2-d9 is widely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to quantify endogenous PGE2 and its metabolites, such as 15-F2t-isoprostane .

Métodos De Preparación

Chemical Synthesis of Prostaglandin E2-d9

Deuterium Incorporation Strategies

Deuterium labeling in PGE2-d9 typically targets positions adjacent to metabolic hotspots to prolong half-life. Two primary approaches dominate:

1.1.1 Late-Stage Isotope Exchange

This method introduces deuterium into preformed prostaglandin intermediates. For example, H/D exchange at the α-carbon of keto groups is achieved using deuterated solvents (e.g., D2O) under acidic or basic conditions. A study demonstrated that refluxing 15-keto-PGE2 in D2O with a palladium catalyst yielded 15-keto-PGE2-d9 with >98% isotopic purity .

1.1.2 Direct Synthesis from Deuterated Building Blocks

Suzuki-Miyaura cross-coupling reactions enable the assembly of deuterated prostaglandin scaffolds. For instance, deuterated cyclopentane rings are synthesized via coupling of deuterated boronic acids with halogenated intermediates. A 2022 protocol achieved 88% yield for a deuterated prostaglandin analog using CD3B(OH)2 in a Pd-catalyzed reaction .

Table 1: Key Reaction Conditions for Deuterated Prostaglandin Synthesis

| Step | Reagents/Catalysts | Temperature | Yield | Isotopic Purity |

|---|---|---|---|---|

| Cyclopentane formation | Pd(OAc)2, CD3B(OH)2 | 80°C | 88% | >99% D |

| H/D exchange | D2O, Pd/C | 100°C | 75% | 98% D |

| Esterification | D9-ethanol, DMAP | RT | 92% | 99.5% D |

Enzymatic and Biosynthetic Preparation

In Vitro Biosynthesis Using Recombinant Enzymes

PGE2-d9 can be biosynthesized using cyclooxygenase (COX) and prostaglandin E synthase (PGES) isoforms. Arachidonic acid-d8 is incubated with COX-2 and microsomal PGES-1 (mPGES-1) in deuterated buffer systems. This method produced PGE2-d8 with 90% efficiency, suggesting adaptability for d9 labeling .

Microbial Fermentation

Engineered E. coli strains expressing COX and PGES genes have been utilized to produce deuterated prostaglandins. Culturing in D2O-enriched media led to 40–60% deuterium incorporation at non-exchangeable positions, though achieving full d9 labeling requires genetic optimization of enzyme deuteration .

Purification and Analytical Characterization

Chromatographic Separation

Reverse-phase HPLC with C18 columns resolves PGE2-d9 from non-deuterated analogs. A gradient of 30–70% acetonitrile in 0.1% formic acid achieves baseline separation (retention time shift: 12.3 min vs. 12.1 min for PGE2) .

Table 2: HPLC Parameters for PGE2-d9 Purification

| Column | Mobile Phase | Flow Rate | Detection | Purity Achieved |

|---|---|---|---|---|

| Zorbax SB-C18 (5 μm) | Acetonitrile/H2O + 0.1% FA | 1 mL/min | UV 205 nm | 99.8% |

Mass Spectrometric Validation

High-resolution MS (HRMS) confirms deuterium incorporation. PGE2-d9 exhibits a molecular ion at m/z 357.2174 [M+H]+ (calc. 357.2178), with a 9 Da shift from non-deuterated PGE2. Fragmentation patterns show deuterium retention in carboxylate-side-chain ions.

Formulation and Stability Studies

Stock Solution Preparation

PGE2-d9 is solubilized in deuterated DMSO for long-term storage. A 10 mM stock requires 2.7816 mL of DMSO-d6 per 10 mg of compound, maintaining stability for 12 months at -80°C .

In Vivo Formulation for Pharmacokinetic Studies

For animal studies, PGE2-d9 is formulated in 10% DMSO-d6, 40% PEG300, and 50% saline. This vehicle ensures >95% compound stability over 24 hours at 4°C, critical for infusion protocols .

Applications in Biomedical Research

Quantitative Mass Spectrometry

PGE2-d9 serves as an internal standard in LC-MS/MS assays, reducing matrix effects. A 2024 study quantified endometrial PGE2 levels in endometriosis patients with a linear range of 0.1–100 ng/mL (R² = 0.998).

Metabolic Pathway Tracing

Deuterium labeling enables tracking of PGE2 catabolism. In human hepatocytes, 15-keto-PGE2-d9 was identified as the primary metabolite, with a half-life of 14.7 minutes—data aligning with non-deuterated PGE2 pharmacokinetics .

Análisis De Reacciones Químicas

Tipos de reacciones: La Prostaglandina E2-d9 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Conversión de grupos hidroxilo en cetonas.

Reducción: Conversión de cetonas en grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las condiciones varían según la reacción de sustitución específica, pero a menudo implican el uso de catalizadores y disolventes específicos.

Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación de la Prostaglandina E2-d9 puede dar lugar a la formación de ácido 9-oxo-11α,15S-dihidroxi-prosta-5Z,13E-dien-1-oico .

4. Aplicaciones en investigación científica

La Prostaglandina E2-d9 tiene una amplia gama de aplicaciones en investigación científica, entre ellas:

Química: Se utiliza como patrón interno en la espectrometría de masas para la cuantificación de la Prostaglandina E2.

Biología: Se estudia su función en la inflamación, la percepción del dolor y la regulación de la temperatura corporal.

Medicina: Se investiga su potencial aplicación terapéutica en afecciones como la hipertensión pulmonar y la salud reproductiva

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como patrón de referencia en laboratorios analíticos.

Aplicaciones Científicas De Investigación

Prostaglandin E2-d9 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Prostaglandin E2.

Biology: Studied for its role in inflammation, pain perception, and regulation of body temperature.

Medicine: Investigated for its potential therapeutic applications in conditions such as pulmonary hypertension and reproductive health

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical laboratories.

Mecanismo De Acción

Estos receptores participan en diversas vías de señalización que median respuestas fisiológicas como la inflamación, la percepción del dolor y la regulación del flujo sanguíneo . La unión de la Prostaglandina E2-d9 a estos receptores activa cascadas de señalización intracelular, lo que lleva a la producción de segundos mensajeros como el AMP cíclico y el trifosfato de inositol .

Compuestos similares:

Prostaglandina E2 (Dinoprostone): La forma no deuterada de la Prostaglandina E2.

Prostaglandina F2α (Dinoprost): Otra prostaglandina con funciones fisiológicas similares pero diferente especificidad de receptor.

Prostaglandina D2 (Dinoprostone): Interviene en las respuestas alérgicas y la inflamación.

Singularidad: La Prostaglandina E2-d9 es única debido a su forma deuterada, lo que la convierte en un patrón interno ideal para la espectrometría de masas. Esto permite una cuantificación precisa de la Prostaglandina E2 en diversas muestras biológicas sin interferencias de compuestos endógenos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Prostaglandins and Deuterated Analogs

Prostaglandin F2α-d9

- Structural Differences : PGE2-d9 and prostaglandin F2α-d9 (PGF2α-d9) differ in their functional groups. PGE2 has a ketone group at position 9, whereas PGF2α has hydroxyl groups at positions 9 and 11. Both are deuterated with nine hydrogens replaced.

- Applications :

- Analytical Specificity : PGE2-d9 and PGF2α-d9 exhibit distinct retention times and fragmentation patterns in MS, enabling simultaneous quantification in complex biological matrices .

15-Keto Prostaglandin E2-d9

- Metabolic Relationship : 15-Keto PGE2-d9 is a deuterated metabolite of PGE2, formed via 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Unlike PGE2, it lacks biological activity due to reduced affinity for EP2/EP4 receptors (Ki = 2,600–15,000 nM vs. Kd = 1 nM for PGE2) .

- Applications :

Thromboxane B2-d4 (TXB2-d4) and Arachidonic Acid-d8 (AA-d8)

- Structural and Functional Contrasts: TXB2-d4 (a thromboxane metabolite) and AA-d8 (a deuterated fatty acid precursor) are used in eicosanoid profiling. PGE2-d9 focuses on prostaglandin signaling, whereas TXB2-d4 is specific to platelet aggregation studies .

- Deuterium Labeling : PGE2-d9 has nine deuteriums, enhancing isotopic separation in MS, while TXB2-d4 and AA-d8 use fewer deuteriums, tailored for their respective analytes .

Comparative Data Table: Key Prostaglandins and Deuterated Standards

Functional and Analytical Considerations

Method-Specific Performance

Actividad Biológica

Prostaglandin E2-d9 (PGE2-d9) is a stable isotope-labeled derivative of Prostaglandin E2, a significant lipid mediator involved in various physiological and pathological processes. This article provides an in-depth review of the biological activities associated with PGE2-d9, including its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of Prostaglandin E2

Prostaglandin E2 (PGE2) is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway, primarily by COX-1 and COX-2 enzymes. It plays critical roles in inflammation, pain modulation, immune response, and various reproductive functions. PGE2 exerts its effects by binding to specific E-type prostanoid receptors (EP1, EP2, EP3, and EP4), leading to diverse biological responses.

Biological Activities of PGE2-d9

PGE2-d9 retains many biological activities characteristic of PGE2 but offers advantages in research due to its stable isotope labeling. This section summarizes key findings regarding its biological activities.

1. Inflammation and Immune Response

PGE2-d9 is known to influence inflammatory processes significantly. It modulates the immune response by:

- Enhancing Vascular Permeability: PGE2-d9 promotes vasodilation and increases blood flow to inflamed tissues by elevating cyclic AMP levels in vascular smooth muscle cells .

- Regulating Cytokine Production: It stimulates the production of pro-inflammatory cytokines such as IL-6 and TNF-α from macrophages, contributing to the inflammatory response .

2. Tissue Repair and Regeneration

Recent studies highlight the role of PGE2 in tissue repair mechanisms:

- Stem Cell Activation: PGE2-d9 enhances the activation of endogenous stem cells, promoting tissue regeneration following injury .

- Angiogenesis: It facilitates new blood vessel formation (angiogenesis), which is crucial for healing damaged tissues .

3. Reproductive Functions

PGE2-d9 plays a vital role in reproductive health:

- Fertility: It regulates ovulation and corpus luteum function, influencing fertility outcomes .

- Labor Induction: PGE2 is involved in cervical ripening and uterine contractions during labor, making it a target for therapeutic interventions in obstetrics .

The biological effects of PGE2-d9 are mediated through its binding to prostanoid receptors:

- EP1 Receptor: Associated with vasoconstriction and increased intracellular calcium.

- EP2 Receptor: Mediates vasodilation and smooth muscle relaxation.

- EP3 Receptor: Involved in inhibiting adenylate cyclase activity.

- EP4 Receptor: Plays a role in enhancing cAMP levels and modulating immune responses .

Case Studies

Several studies have explored the effects of PGE2-d9 on various biological systems:

- Tissue Regeneration Study:

- Inflammation Model:

- Reproductive Health Investigation:

Data Tables

Q & A

Basic Research Questions

Q. What is the role of Prostaglandin E2-d9 in quantitative mass spectrometry-based assays?

this compound is a deuterated internal standard used to quantify endogenous prostaglandin E2 (PGE2) and its metabolites in biological samples. Its deuterium substitution ensures minimal interference with endogenous analytes while maintaining near-identical chromatographic and ionization properties, enabling precise calibration via isotope dilution mass spectrometry (ID-MS). This approach corrects for matrix effects and extraction inefficiencies, critical for reproducibility in complex matrices like plasma or tissue homogenates .

Q. How should this compound be prepared and stored to maintain stability?

Stock solutions (10 mM) are typically prepared in DMSO, ethanol, or PBS (pH 7.2) at concentrations ≤50 mg/mL. To prevent degradation, aliquot and store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles, which can destabilize the deuterium label. For solubility, warm to 37°C with brief sonication .

Q. What validation parameters are essential when using this compound as an internal standard?

Key parameters include:

- Linearity : Assess over the expected physiological range (e.g., 0.1–100 ng/mL).

- Recovery : Compare spiked vs. endogenous levels in target matrices.

- Precision/Accuracy : Intra- and inter-day CVs <15%.

- Ion Suppression : Evaluate via post-column infusion to identify matrix interference .

Advanced Research Questions

Q. How do enzymatic activity and metabolic stability affect the interpretation of this compound data?

this compound’s inertness toward 15-hydroxyprostaglandin dehydrogenase (15-PGDH) ensures it does not mimic endogenous PGE2 metabolism. However, researchers must account for rapid degradation of its target metabolite (e.g., 15-keto-PGE2) in plasma (half-life ~9 minutes in humans). Stabilizing agents (e.g., indomethacin) and immediate snap-freezing of samples are critical to prevent artifactual discrepancies between in vitro and in vivo studies .

Q. What experimental designs mitigate cross-reactivity in immunoassays when using this compound?

While this compound is primarily used in MS, immunoassay cross-reactivity can arise with polyclonal antibodies. To address this:

- Use tandem MS (LC-MS/MS) for specificity.

- Validate antibody specificity via competitive binding assays against structurally similar prostaglandins (e.g., PGF2α-d4).

- Employ solid-phase extraction (SPE) to isolate analytes before immunoassay .

Q. How can researchers resolve discrepancies in this compound recovery rates across different biological matrices?

Matrix-specific ion suppression or protein binding may alter recovery. Strategies include:

- Matrix-Matched Calibration : Prepare standards in analyte-free matrix (e.g., charcoal-stripped plasma).

- Standard Addition : Spike increasing concentrations into samples to quantify matrix effects.

- Internal Standard Tracking : Use multiple deuterated analogs (e.g., PGE2-d4) to normalize recovery variability .

Q. What analytical challenges arise when quantifying this compound in multiplexed prostaglandin panels?

Co-elution with structurally similar prostaglandins (e.g., PGD2-d9) can occur. Solutions involve:

- Chromatographic Optimization : Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water).

- High-Resolution MS : Employ Q-TOF or Orbitrap systems to resolve isobaric interferences.

- MRM Transitions : Select unique precursor/product ion pairs (e.g., m/z 355 → 275 for PGE2-d9) .

Q. What strategies validate the specificity of this compound in multiplexed assays with structurally similar prostaglandins?

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i1D3,2D2,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-GMIZMOFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.